![molecular formula C18H14N2O3S2 B2709657 N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide CAS No. 300559-24-4](/img/structure/B2709657.png)
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
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Description
The compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure composed of three carbons, a nitrogen, and a sulfur . The presence of the hydroxyphenyl group (a phenyl group with an attached hydroxyl group) and the phenylacetamide group suggests that this compound could have interesting chemical properties.
Scientific Research Applications
- NHPTI derivatives have been investigated for their potential as inhibitors of the HIV-1 integrase (IN) enzyme . These compounds exhibit promising anti-HIV-1 IN activity, with IC50 values in the nanomolar range. Molecular modeling studies suggest that they bind to the active pocket of the enzyme.
- NHPTI derivatives have been explored as potential agents for targeting HER-2 overexpressed breast cancer cells. Lead optimization studies involving 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides demonstrated their efficacy against the SKBr-3 cell line .
- NHPTI has been used in the synthesis of epoxy-imide resins. These resins exhibit good thermal stability and adhesive properties. The introduction of the imide group likely contributes to increased char yield and higher thermal degradation temperatures .
Anti-HIV-1 Integrase Inhibitor
Breast Cancer Targeting
Epoxy-Imide Resins
Jesumoroti, O. J., Faridoon, Dumisani Mnkandhla, Michelle Isaacs, Heinrich C. Hoppe, and Rosalyn Klein. “Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors.” MedChemComm 10, no. 1 (2019): 92-100. Read more “Lead Optimization of 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides for Targeting the HER-2 Overexpressed Breast Cancer Cell Line SKBr-3.” Molecules 20, no. 10 (2015): 18246-18263. Read more 中文翻译:用 N-(3-羟基苯基)偏苯三酰亚胺固化的新型环氧酰亚胺树脂:合成、热和粘合性能. Read more
properties
IUPAC Name |
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-14-8-4-7-13(9-14)10-15-17(23)20(18(24)25-15)19-16(22)11-12-5-2-1-3-6-12/h1-10,21H,11H2,(H,19,22)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBKAEWFLHXIIN-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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